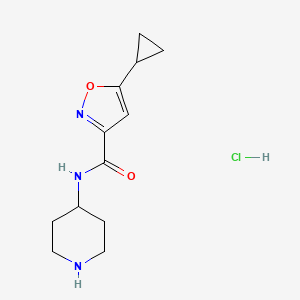

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride

Description

5-Cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is a synthetic organic compound featuring an isoxazole core substituted with a cyclopropyl group at the 5-position and a carboxamide group linked to a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structure combines a rigid isoxazole ring, a cyclopropyl group (imparting metabolic stability), and a piperidine moiety (contributing to target binding via nitrogen lone pairs). This compound is part of the carboxamide class, known for interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

5-cyclopropyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c16-12(14-9-3-5-13-6-4-9)10-7-11(17-15-10)8-1-2-8;/h7-9,13H,1-6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVPPGUBIZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-cyclopropylisoxazole-3-carboxylic Acid Intermediate

The 5-cyclopropylisoxazole-3-carboxylic acid is a crucial intermediate. Isoxazole rings are commonly prepared via regioselective 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or through condensation methods involving hydroxylamine and β-diketones or related precursors under mild conditions. Several environmentally friendly and catalyst-free methods have been reported for the synthesis of 3,5-disubstituted isoxazoles, including:

- One-pot reactions of terminal alkynes with n-BuLi, aldehydes, molecular iodine, and hydroxylamine.

- Ultrasound-assisted catalyst-free synthesis under mild conditions with high yields.

- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media.

- Use of ionic liquids as recyclable solvents for β-diketone and hydroxylamine condensation to form isoxazoles.

These methods provide access to the 5-cyclopropylisoxazole-3-carboxylic acid with good regioselectivity and yield, suitable for subsequent amide coupling.

Preparation of the Piperidin-4-yl Amine Building Block

The piperidine moiety is introduced as 1-Boc-4-aminopiperidine, which is commercially available or synthesized via standard amine protection strategies. The Boc group protects the piperidine nitrogen during coupling reactions and is removed under acidic conditions after amide bond formation.

Amide Bond Formation: Coupling of Isoxazole Acid and Piperidin-4-amine

The key step in preparing 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves coupling the 5-cyclopropylisoxazole-3-carboxylic acid with the piperidin-4-amine derivative.

- Coupling Reagents and Conditions: The carboxylic acid and amine are coupled using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions in dichloromethane or mixed solvents, often in the presence of a base like pyridine or triethylamine.

- Protecting Group Removal: After coupling, the Boc protecting group on the piperidine nitrogen is removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

- Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Representative Synthetic Scheme and Yields

Detailed Research Findings and Analysis

- The synthetic route involving EDC-mediated amide bond formation is well-established and provides reproducible yields with high purity of the target compound.

- The choice of piperidine as the amine component is supported by molecular docking studies indicating favorable binding interactions in target biological sites, justifying the synthetic focus on this scaffold.

- Alternative synthetic methods for the isoxazole ring allow flexibility in precursor preparation, including greener and catalyst-free approaches that reduce environmental impact.

- The final hydrochloride salt form improves the compound’s physicochemical properties, such as solubility and stability, which are critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

- Neurological Disorders :

-

Anti-Cancer Activity :

- Studies have shown that isoxazole derivatives can exhibit anti-cancer properties. Specifically, compounds with similar structures have been investigated for their efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and proliferation .

- Antimicrobial Properties :

Case Study 1: Neurological Modulation

A study conducted on the effects of isoxazole derivatives on neurotransmitter systems revealed that modifications to the piperidine ring can enhance binding affinity to serotonin receptors. This led to improved anxiolytic effects in animal models, suggesting a promising avenue for developing treatments for anxiety disorders.

Case Study 2: Cancer Cell Inhibition

In vitro studies assessed the effects of various isoxazole compounds on MCF-7 breast cancer cells. The results indicated that certain modifications, including those seen in 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide, resulted in significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

Key Structural Insights :

- Cyclopropyl Group : Common in the target compound and others (e.g., ), this group enhances metabolic stability by resisting oxidative degradation.

- Piperidine Modifications : The target compound’s unmodified piperidine contrasts with analogues bearing sulfonyl (e.g., ) or acryloyl groups (e.g., ), which alter target selectivity.

- Core Heterocycles : Benzisoxazole (in ) and isoxazolo-pyridine (in ) cores exhibit distinct electronic properties compared to the simpler isoxazole in the target compound.

Reactivity Comparison :

Activity Trends :

Physicochemical Properties

Property Insights :

- The target compound’s lower logP (1.8 vs. 3.1 in ) suggests improved aqueous solubility, critical for oral bioavailability.

- Higher melting point indicates strong crystal lattice forces due to the hydrochloride salt .

Biological Activity

5-Cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride (CAS Number: 1834339-51-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique isoxazole structure, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is C₁₂H₁₈ClN₃O₂, with a molecular weight of 271.75 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN₃O₂ |

| Molecular Weight | 271.75 g/mol |

| CAS Number | 1834339-51-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in detailed studies.

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been explored in various studies. Compounds with similar piperidine and isoxazole moieties have shown promise in reducing inflammation markers in vitro and in vivo.

Case Study Example:

In a study examining the anti-inflammatory effects of various isoxazole compounds, it was found that those containing piperidine rings exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride may also possess similar anti-inflammatory capabilities, although specific data for this compound is still needed.

The precise mechanism through which 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.